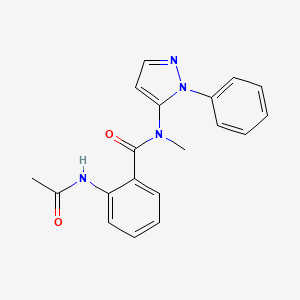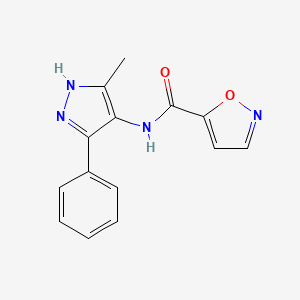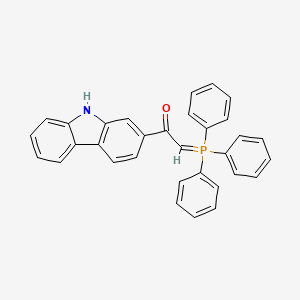
1-(9H-Carbazol-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a triphenylphosphoranylidene group via an ethanone bridge, making it a subject of study in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative, which can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Formation of the Triphenylphosphoranylidene Group: The triphenylphosphoranylidene group is usually prepared by reacting triphenylphosphine with an appropriate halide under basic conditions.
Coupling Reaction: The final step involves coupling the carbazole derivative with the triphenylphosphoranylidene group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-2,3-dione derivatives, while reduction may produce carbazole-2-yl-ethanol derivatives.
Scientific Research Applications
1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(9H-Carbazol-2-yl)-2-(diphenylphosphoranylidene)ethanone
- 1-(9H-Carbazol-2-yl)-2-(phenylphosphoranylidene)ethanone
Comparison: 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct electronic and steric properties compared to its analogs
Properties
CAS No. |
88093-00-9 |
|---|---|
Molecular Formula |
C32H24NOP |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-(9H-carbazol-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C32H24NOP/c34-32(24-20-21-29-28-18-10-11-19-30(28)33-31(29)22-24)23-35(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-23,33H |
InChI Key |
OJOOBJRKVROACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


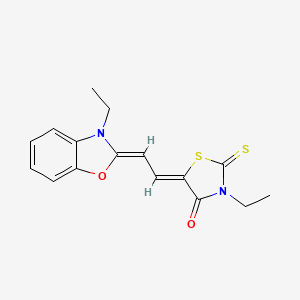

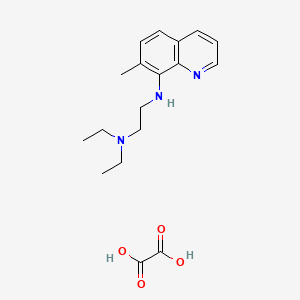
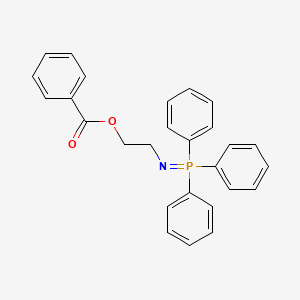
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
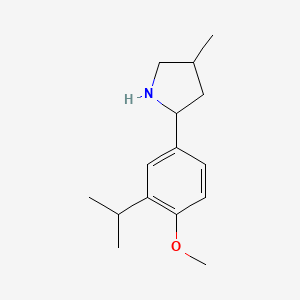
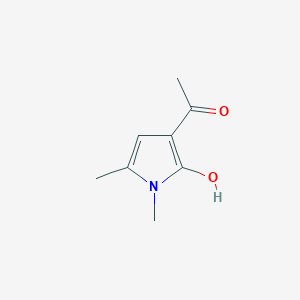


![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
